Cas no 161162-21-6 (Butanamide,N-[3-[[2-[(2,3-dihydro-6-hydroxy-2-oxo-1H-naphtho[2,1-b][1,4]thiazin-5-yl)thio]ethyl]amino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethyl-,(2R)-)

Butanamide,N-[3-[[2-[(2,3-dihydro-6-hydroxy-2-oxo-1H-naphtho[2,1-b][1,4]thiazin-5-yl)thio]ethyl]amino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethyl-,(2R)- structure
161162-21-6 structure
Productnaam:Butanamide,N-[3-[[2-[(2,3-dihydro-6-hydroxy-2-oxo-1H-naphtho[2,1-b][1,4]thiazin-5-yl)thio]ethyl]amino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethyl-,(2R)-
CAS-nummer:161162-21-6
MF:C23H29N3O6S2
MW:507.622863531113
CID:160649
PubChem ID:157823

Butanamide,N-[3-[[2-[(2,3-dihydro-6-hydroxy-2-oxo-1H-naphtho[2,1-b][1,4]thiazin-5-yl)thio]ethyl]amino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethyl-,(2R)- Chemische en fysische eigenschappen

Naam en identificatie

    • Butanamide,N-[3-[[2-[(2,3-dihydro-6-hydroxy-2-oxo-1H-naphtho[2,1-b][1,4]thiazin-5-yl)thio]ethyl]amino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethyl-,(2R)-
    • (2R)-2,4-dihydroxy-N-[3-[2-[(6-hydroxy-2-oxo-1H-benzo[f][1,4]benzothiazin-5-yl)sulfanyl]ethylamino]-3-oxopropyl]-3,3-dimethylbutanamide
    • Butanamide,N-[3-[[2-[(2,3-dihydro-6-hydroxy-2-oxo-1H-naphtho[2,1-b][1,4]thiazin-5-yl)thio]ethyl]amino]-3-oxopropyl]-2,4-dihyd
    • CHEBI:198804
    • Butanamide, N-(3-((2-((2,3-dihydro-6-hydroxy-2-oxo-1H-naphtho(2,1-b)(1,4)thiazin-5-yl)thio)ethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethyl-, (R)-
    • HY-105375
    • FR-901537
    • (R)-N-(3-((2-((2,3-Dihydro-6-hydroxy-2-oxo-1H-naphtho(2,1-b)(1,4)thiazin-5-yl)thio)ethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
    • N-(2-(2-(2,3-Dihydro-6-hydroxy-2-oxo-1H-naphtho(2,1-b)(1,4)thiazin-5-ylthio)ethylaminocarbonyl)ethyl)-2,4-dihydroxy-3,3-dimethylbutyramide
    • 161162-21-6
    • FR 901537
    • PD161845
    • AKOS040748391
    • CS-0025871
    • (2R)-2,4-dihydroxy-N-[3-[2-[(6-hydroxy-2-oxo-1H-benzo[][1,4]benzothiazin-5-yl)sulanyl]ethylamino]-3-oxopropyl]-3,3-dimethylbutanamide
    • fr901537
    • FR90I537
    • DTXSID10167072
    • Inchi: InChI=1S/C23H29N3O6S2/c1-23(2,12-27)21(31)22(32)25-8-7-15(28)24-9-10-33-20-18(30)14-6-4-3-5-13(14)17-19(20)34-11-16(29)26-17/h3-6,21,27,30-31H,7-12H2,1-2H3,(H,24,28)(H,25,32)(H,26,29)/t21-/m0/s1
    • InChI-sleutel: HKEFKAJRMICMPZ-NRFANRHFSA-N
    • LACHT: O=C(NCCSC1=C(O)C2=CC=CC=C2C2NC(CSC1=2)=O)CCNC([C@@H](C(CO)(C)C)O)=O

Berekende eigenschappen

  • Exacte massa: 507.14997
  • Monoisotopische massa: 507.149777
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 10
  • Complexiteit: 740
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.3
  • Topologisch pooloppervlak: 199

Experimentele eigenschappen

  • Dichtheid: 1.45
  • Kookpunt: 897.3°C at 760 mmHg
  • Vlampunt: 496.5°C
  • Brekindex: 1.694
  • PSA: 147.99

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